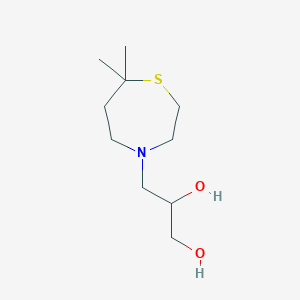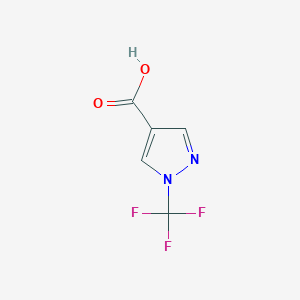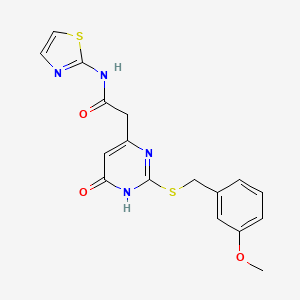
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” is a chemical substance with the CAS Number: 1702890-26-3 . It has a molecular weight of 219.35 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” is an oil . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Compounds similar to "3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol" are often explored for their synthesis and characterization. For instance, research on the synthesis and characterization of 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes from reactions of phosphorus pentasulfide with diols, highlights the chemical versatility and potential applications of diols in creating novel compounds with specific functional properties (Chauhan, Bhasin, Srivastava, & Mehrotra, 1983).
NMR Spectroscopy Applications
The study of NMR spectra of alkane-1,3-diols in benzene provides detailed insights into the molecular structure and dynamics of these compounds. Such studies are crucial for understanding the chemical behavior of diols, which can be applicable in various research and industrial processes (Lomas, 2013).
Antioxidative Properties
Research into the antioxidative phenylpropanoids from berries of Pimenta dioica, including compounds similar to diols, indicates the potential for these substances in food science and pharmacology as natural antioxidants (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Downstream Processing in Biotechnology
The microbial production and downstream processing of diols, such as 1,3-propanediol and 2,3-butanediol, have been extensively studied. These compounds have wide-ranging applications, from the production of bioplastics to solvents and antifreeze agents. The review by Xiu and Zeng (2008) summarizing methods for the recovery and purification of biologically produced diols underscores the importance of diols in sustainable chemical production (Xiu & Zeng, 2008).
Applications in Lubricants and Polymers
Diols are also pivotal in the synthesis of complex esters used as automotive gear lubricants, demonstrating the role of these compounds in improving the performance and environmental compatibility of lubricants (Nagendramma & Kaul, 2008).
Safety And Hazards
The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The safety information also includes several precautionary statements .
properties
IUPAC Name |
3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSLTBZAQBGBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1)CC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol | |
CAS RN |
1702890-26-3 |
Source


|
| Record name | 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)
![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)
![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)